molecular formula C₅¹³CH₈O₆ B1146135 L-ascorbic acid-1-13C CAS No. 178101-88-7

L-ascorbic acid-1-13C

Cat. No. B1146135
M. Wt: 177.12
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

L-Ascorbic acid-1-13C, also known as L-threoascorbic acid-1-13C, is the labelled analogue of Vitamin C . It is a naturally occurring organic compound with antioxidant properties . This stable isotope internal standard is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications .


Molecular Structure Analysis

The empirical formula of L-ascorbic acid-1-13C is 13CC5H8O6 . Its molecular weight is 177.12 .


Chemical Reactions Analysis

L-Ascorbic acid-1-13C is an endogenous antioxidant agent . It can inhibit selectively Cav3.2 channels with an IC50 of 6.5 μM .


Physical And Chemical Properties Analysis

L-Ascorbic acid-1-13C is a white to beige powder . It has a melting point of 193 °C (dec.) (lit.) .

Scientific Research Applications

  • Role in Iron Metabolism and Toxicity : L-ascorbic acid exhibits pro-oxidant activity by reducing Fe3+ to Fe2+, which accelerates the redox cycle in the Fenton reaction, leading to the formation of toxic hydroxyl radicals. This understanding is crucial for the therapeutic and toxic effects of the interaction of ascorbic acid with iron (Timoshnikov et al., 2020).

  • Environmental Stress Sensitivity in Plants : L-ascorbic acid plays a vital role in plant environmental stress adaptation. The soz1 mutant, with only 30% of normal ascorbate concentration, shows increased sensitivity to ozone, sulfur dioxide, and UV-B irradiation, highlighting ascorbate's importance in plant defense against environmental stresses (Conklin et al., 1996).

  • Stimulation of Vitamin C Biosynthesis : Methyl jasmonate treatment increases the de novo synthesis of ascorbic acid in plant cells, indicating a hormonal regulation of vitamin C biosynthesis. This finding provides insight into plant responses to stress and the role of ascorbic acid in these processes (Wolucka et al., 2005).

  • Metabolic Correlations in Fruit Juices : L-ascorbic acid in fruit juices shows a specific 13C enrichment relative to its precursor glucose. This finding is significant for understanding the metabolic pathways and isotopic balances in fruit juices (Weber et al., 1997).

  • Direct Ascorbic Acid Fuel Cells : L-ascorbic acid is explored as an environmentally friendly fuel for direct ascorbic acid fuel cells (DAAFCs). Understanding the factors affecting power generation in DAAFCs can guide the development of more efficient fuel cell technologies (Zeng et al., 2008).

  • Vitamin C Transport in Humans : The molecular cloning of human vitamin C transporter SVCT1 shows its role in mediating high-affinity L-ascorbic acid transport, crucial for vitamin C metabolism and availability in various tissues (Wang et al., 2000).

Safety And Hazards

L-Ascorbic acid-1-13C may form combustible dust concentrations in air . It may cause respiratory tract irritation, skin irritation, and eye irritation . Ingestion may be harmful .

Future Directions

L-Ascorbic acid-1-13C is suitable for the quantitation of L-ascorbic acid in dietary supplements, fortified foods, or biological fluids using a variety of testing applications . It can be used as a stable isotope internal standard for accurate data interpretation in specific biological samples by LC-MS/MS .

properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(513C)2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWBSHSKHKDKBQ-HYAXHRHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C([13C](=O)O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-ascorbic acid-1-13C

Citations

For This Compound
1
Citations
E Holmes - pstorage-acs-6854636.s3 …
All chemicals and solvents were of the highest purity grade. Labelled and non-labelled standards used for quantification (See Table S1 for details) were purchased from Sigma-Aldrich (…

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